(+)-Dihydrocarveol (+)-Dihydrocarveol (+)-dihydrocarveol is a dihydrocarveol with (1S,2S,4S)-stereochemistry. It has a role as a plant metabolite. It is an enantiomer of a (-)-dihydrocarveol.
Brand Name: Vulcanchem
CAS No.: 22567-21-1
VCID: VC1579201
InChI: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1
SMILES: CC1CCC(CC1O)C(=C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Dihydrocarveol

CAS No.: 22567-21-1

Cat. No.: VC1579201

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Dihydrocarveol - 22567-21-1

Specification

CAS No. 22567-21-1
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol
Standard InChI InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1
Standard InChI Key KRCZYMFUWVJCLI-GUBZILKMSA-N
Isomeric SMILES C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C
SMILES CC1CCC(CC1O)C(=C)C
Canonical SMILES CC1CCC(CC1O)C(=C)C

Introduction

Physical and Chemical Properties

(+)-Dihydrocarveol appears as an almost colorless or pale straw-colored liquid with distinctive sensory characteristics. The compound exhibits a sweet-woody, somewhat spicy odor with warm taste properties. In higher concentrations, it presents a slightly burning, peppery sensation, with subtle resemblances to caraway .

PropertyValueReference
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
Boiling Point224-225°C (lit.)
Density0.926 g/mL at 25°C
Vapor Density5.3 (vs air)
Vapor Pressure0.1 mm Hg at 20°C
Refractive Indexn²⁰ᴰ 1.479
Flash Point197°F (91.7°C)
LogP2.36-3.21 (various estimates)
pKa15.20±0.60 (Predicted)
Odor TypeMinty

The compound is insoluble in water but readily soluble in various alcohols, making it particularly useful in alcohol-based fragrance and flavor formulations .

Stereochemistry and Isomers

Dihydrocarveol possesses multiple stereogenic centers, resulting in several possible stereoisomers. The (+)-dihydrocarveol specifically refers to the dextrorotatory enantiomer, with a positive optical rotation value .

The stereochemistry of dihydrocarveol is complex, with eight possible stereoisomers due to three stereogenic centers . The absolute configuration of (+)-dihydrocarveol corresponds to specific arrangements at these stereogenic centers.

Recent research has made significant advances in the stereodivergent synthesis of dihydrocarveol isomers. A notable study published in 2018 demonstrated the use of ketoreductases and ene-reductases to catalyze asymmetric reduction reactions, providing access to all eight stereoisomeric forms of dihydrocarveol with high diastereomeric excess values (up to 95%) .

The absolute configurations of these dihydrocarveol stereoisomers were determined using the modified Mosher's method, providing valuable insights into their structural properties .

Occurrence in Nature

(+)-Dihydrocarveol occurs naturally in various essential oils and plant materials. It has been reported in:

  • Mentha species, including Mentha longifolia and Mentha verticillata

  • Artemisia juncea

  • Caraway (Mentha viridis var. sativa) cultivated in Calabria

  • Spearmint oil and spearmint scotch oil

  • Black tea

  • Dill herb

  • Celery leaf and stalk

  • Caraway seed

  • Rosemary

In these natural sources, dihydrocarveol may be present in both free and esterified forms, contributing to the characteristic aroma profiles of these plants and their essential oils.

Synthesis and Production Methods

The commercial production of (+)-dihydrocarveol typically involves the selective reduction of carvone, followed by separation of the resulting isomers . Several synthetic approaches have been developed, with recent advances focusing on stereoselective methods.

A notable synthetic route involves:

  • Beginning with either (R)- or (S)-carvone as starting materials

  • Using ketoreductases with specific stereopreferences (Prelog or anti-Prelog) to perform asymmetric reduction

  • For dihydrocarveol specifically, employing ene-reductases to catalyze diastereoselective synthesis of dihydrocarvone intermediates

  • Further reducing these intermediates with ketoreductases to yield the desired stereoisomers

This biocatalytic approach offers significant advantages over traditional chemical methods, including high stereoselectivity and environmentally friendly reaction conditions. The enzymes provide remarkable control over the stereochemical outcome, allowing for the targeted synthesis of specific isomers including (+)-dihydrocarveol .

Applications and Uses

Flavor Industry Applications

(+)-Dihydrocarveol serves as an important ingredient in flavor compositions, particularly for:

  • Imitation pepper flavors

  • Caraway flavors

  • Mint compositions

  • Spice blends

  • Various liqueur flavors

The concentration in alcoholic beverages may reach up to 500 ppm, highlighting its significance as a flavor component . Its taste characteristics at typical usage concentrations (around 15 ppm) include green mint notes with sweet, weedy, and spicy nuances .

Fragrance Applications

In the fragrance industry, (+)-dihydrocarveol finds applications as:

  • A trace ingredient in heavy floral fragrance types

  • A component in Gardenia and Tuberose fragrances

  • An element in Geranium bases and woody complexes

The compound blends well with ionones, sandalwood oil, and "rose" alcohols, making it a versatile ingredient in perfumery .

Other Applications

Beyond fragrances and flavors, dihydrocarveol has been investigated for potential applications as an acaricide (a substance that kills mites and ticks) . Additionally, as a building block in organic synthesis, it serves as a precursor for various natural products and pharmaceutical intermediates .

Biochemistry and Metabolism

The metabolism of (+)-dihydrocarveol has been studied in various biological systems. Research with Rhodococcus erythropolis DCL14 has identified enzymatic pathways involved in dihydrocarveol degradation .

Key findings from these metabolic studies include:

  • R. erythropolis DCL14 can metabolize dihydrocarveol via oxidation to dihydrocarvone

  • DCPIP-dependent carveol dehydrogenase catalyzes this oxidation

  • The metabolism proceeds through several intermediates, including various dihydrocarvone isomers

  • Different diastereomers follow specific metabolic routes

These microbial transformations highlight the potential for biocatalytic applications of dihydrocarveol in green chemistry processes.

ParameterValueReference
LD50 (oral, rat)>5 g/kg
LD50 (dermal, rabbit)>5 g/kg

Regulatory Status

(+)-Dihydrocarveol is listed in several regulatory frameworks:

  • FDA (Food and Drug Administration) lists it under the UNII code ZR76810L52

  • It appears in the EPA (Environmental Protection Agency) Substance Registry System

  • It is included in the Substances Added to Food (formerly EAFUS) list

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives) assigns it the number 378

  • It has a FEMA (Flavor and Extract Manufacturers Association) number of 2379

Research Findings and Future Directions

Recent research on (+)-dihydrocarveol has primarily focused on developing efficient stereodivergent synthesis methods. A groundbreaking study published in ChemCatChem in 2018 demonstrated the use of biocatalysts to access all possible stereoisomers of dihydrocarveol with high stereoselectivity .

This enzymatic approach offers significant advantages over traditional chemical methods:

  • Higher stereoselectivity

  • Milder reaction conditions

  • Environmentally friendly processes

  • Access to all stereoisomers from common precursors

The absolute configurations of these stereoisomers were determined using the modified Mosher's method, providing valuable structural information for future applications .

Ongoing research continues to explore the potential applications of (+)-dihydrocarveol and its derivatives in various fields, including:

  • Green chemistry processes

  • Novel fragrance and flavor formulations

  • Potential pharmaceutical applications

  • Natural product synthesis

As analytical techniques and synthetic methods continue to advance, our understanding of this versatile monoterpenoid and its applications is likely to expand further.

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